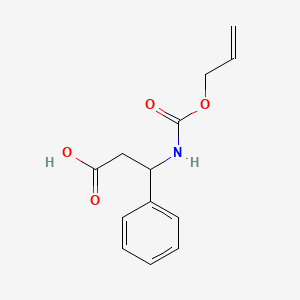

3-(((Allyloxy)carbonyl)amino)-3-phenylpropanoic acid

Description

3-(((Allyloxy)carbonyl)amino)-3-phenylpropanoic acid is a synthetic phenylpropanoic acid derivative characterized by a phenyl ring conjugated to a propanoic acid backbone. Its structure features an allyloxycarbonyl (Alloc) group attached to the amino substituent at the β-position of the phenylpropanoic acid core (Figure 1). The Alloc group is a protective moiety widely used in peptide synthesis and polymer chemistry due to its stability under mild acidic conditions and selective deprotection under catalytic hydrogenation or palladium-mediated cleavage .

This compound is synthesized via carbamate-forming reactions, as exemplified by the coupling of allyl chloroformate with β-amino acids in the presence of bases like triethylamine (Et₃N) . Its applications span medicinal chemistry (e.g., as a building block for peptidomimetics) and materials science (e.g., in poly(carbonate-amide)s derived from bio-based resources) .

Properties

Molecular Formula |

C13H15NO4 |

|---|---|

Molecular Weight |

249.26 g/mol |

IUPAC Name |

3-phenyl-3-(prop-2-enoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C13H15NO4/c1-2-8-18-13(17)14-11(9-12(15)16)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,17)(H,15,16) |

InChI Key |

BUBUVGXEGQLJGW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)NC(CC(=O)O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis of 3-Amino-3-Phenylpropanoic Acid Esters

A patented one-pot process for synthesizing 3-amino-3-phenylpropanoic acid esters, which are precursors to the allyloxycarbonyl derivative, involves the following key steps:

- Raw Materials: Benzaldehyde, malonic acid, ammonium acetate.

- Reaction Conditions: The reactants are combined in a solvent and heated to reflux to form 3-amino-3-phenylpropionic acid.

- Esterification: Without isolating the intermediate, an esterification reaction is performed in the same pot using an esterifying reagent (e.g., thionyl chloride with methanol or ethanol).

- Workup: The reaction mixture is cooled, neutralized, and extracted with organic solvents.

- Yield and Purity: The process yields the ester with high purity (HPLC purity ~98%) and moderate to high yield (58% to 78% depending on conditions).

This one-pot method is advantageous because it avoids isolation of intermediates, reduces waste, minimizes energy consumption, and improves safety and operational simplicity compared to multi-step isolations.

The introduction of the allyloxycarbonyl protecting group on the amino function is typically achieved by reacting the free amino acid or its ester with an allyloxycarbonyl chloride or a related reagent under mild conditions. This step is crucial to protect the amino group for subsequent synthetic transformations.

- Typical Procedure: The amino acid or ester is dissolved in an appropriate solvent (e.g., dichloromethane), and allyloxycarbonyl chloride is added in the presence of a base such as triethylamine.

- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR).

- Purification: After completion, the product is purified by extraction and chromatography to isolate 3-(((Allyloxy)carbonyl)amino)-3-phenylpropanoic acid.

Advanced Synthetic Routes Involving Azobenzene Derivatives

Research involving the synthesis of azobenzene amino acids with allyloxycarbonyl protection demonstrates complex multi-step syntheses that include:

- Preparation of nitroso and aniline intermediates.

- Baeyer-Mills condensation to form azobenzene derivatives.

- Palladium-catalyzed ortho-bromination.

- Copper-catalyzed methoxylation.

- Final allyloxycarbonyl protection of the amino acid group.

This route, while more elaborate and specific to azobenzene derivatives, highlights the use of palladium catalysis and protecting group strategies relevant to the synthesis of allyloxycarbonyl-protected amino acids.

Deprotection and Further Functionalization

In peptide synthesis and related applications, the allyloxycarbonyl group is removed under mild palladium-catalyzed conditions to reveal the free amine without affecting other functional groups. This step is critical for subsequent coupling reactions or modifications.

- Data Table: Summary of Preparation Methods

- The one-pot synthesis method significantly improves operational efficiency and environmental impact by reducing the number of purification steps and waste generation.

- Allyloxycarbonyl protection is a standard and reliable method for amino group protection, compatible with various synthetic sequences.

- The use of palladium catalysis for both functionalization (e.g., C-H activation, bromination) and deprotection steps enables selective transformations under mild conditions, preserving sensitive functional groups.

- Overall yields for complex multi-step syntheses involving allyloxycarbonyl-protected amino acids can be modest (e.g., ~3% overall in some azobenzene derivative syntheses), reflecting the synthetic challenges and multiple purification steps.

The preparation of 3-(((Allyloxy)carbonyl)amino)-3-phenylpropanoic acid involves a combination of efficient one-pot synthesis of the amino acid ester precursor, followed by selective allyloxycarbonyl protection of the amino group. The one-pot process offers a high-yield, high-purity route with green chemistry advantages. Subsequent allyloxycarbonyl protection and palladium-catalyzed deprotection steps are well-established, enabling the use of this compound in advanced synthetic applications. The synthesis is supported by detailed patent literature and peer-reviewed research, ensuring a robust and authoritative knowledge base.

Chemical Reactions Analysis

Types of Reactions

3-(((Allyloxy)carbonyl)amino)-3-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The allyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[[(Allyloxy)carbonyl]amino]-3-phenylpropanoic acid is a chemical compound with the IUPAC name 3-(((allyloxy)carbonyl)amino)-3-phenylpropanoic acid . It has a molecular formula of C13H15NO4 and a molecular weight of 249.27 . AChemBlock offers this building block for research purposes . The following are potential applications of this compound based on the search results:

Scientific Research Applications

Allyloxycarbonyl Moiety Removal:

The allyloxycarbonyl group is used as a protecting group for amines in organic synthesis. It can be removed from a nitrogen atom to reveal a primary amine by activation with Pd(PPh3)4 under mild conditions, where other functional groups remain inert .

Fmoc-Protected Amino Acid Synthesis:

After removing the allyloxycarbonyl moiety, the resulting amino-resins can be protected by a Fmoc moiety to give Fmoc-amino-acid resins . These are useful in peptide synthesis .

Building Block for Peptidomimetics:

The compound can be used as a building block in the synthesis of peptidomimetics . Modifications of peptides via application of χ-space constraints and/or modified amino acids can give control over receptor signaling, stability, and affinity . Unnatural amino acids can be incorporated at the C-terminus of the apelin-13 peptide to synthesize powerful apelin peptide mimetics with high affinity, high plasma stability, and biased agonism .

Synthesis of Constrained Amino Acids:

3-(((Allyloxy)carbonyl)amino)-3-phenylpropanoic acid could be used in the synthesis of constrained amino acids . Constraining amino acids in peptides can improve binding affinity and signaling potency, offering insights into the importance of side chain positioning upon binding .

Mechanism of Action

The mechanism of action of 3-(((Allyloxy)carbonyl)amino)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The allyloxycarbonyl group can be cleaved under specific conditions, releasing the active amino acid, which can then participate in further biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Groups

A comparative analysis of substituents on the amino and phenyl groups reveals distinct physicochemical and biological properties (Table 1).

Key Observations:

- Alloc Group : The allyloxycarbonyl group enhances stability during synthetic processes and enables controlled deprotection, making it valuable in peptide and polymer chemistry .

- Hydroxyphenyl Derivatives : Substitution with 4-hydroxyphenyl (e.g., compounds 1–36 in ) correlates with anticancer activity, likely due to hydrogen-bonding interactions with biological targets .

- Nitro Substituents: The electron-withdrawing nitro group in 3-[(2-nitrophenyl)amino]-3-phenylpropanoic acid may enhance reactivity as a pharmaceutical intermediate .

Physicochemical Properties

- Synthetic Flexibility : The Alloc group’s orthogonal reactivity allows sequential deprotection in multi-step syntheses, unlike benzyl or nitro groups, which require harsher conditions .

Biological Activity

3-(((Allyloxy)carbonyl)amino)-3-phenylpropanoic acid, also known as 3-[[(Allyloxy)carbonyl]amino]-3-phenylpropanoic acid, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from recent studies, case analyses, and relevant data.

- IUPAC Name : 3-(((allyloxy)carbonyl)amino)-3-phenylpropanoic acid

- CAS Number : 1458299-17-6

- Molecular Formula : C13H15NO4

- Molecular Weight : 249.27 g/mol

The compound exhibits biological activity primarily through its interaction with various biochemical pathways. Its structure allows it to participate in enzyme inhibition and modulation of metabolic processes. The allyloxycarbonyl group is significant for its reactivity and potential to form covalent bonds with target biomolecules.

Antimicrobial Properties

Recent studies have indicated that derivatives of phenylpropanoic acids, including 3-(((Allyloxy)carbonyl)amino)-3-phenylpropanoic acid, show promising antimicrobial activity. For instance, a study demonstrated that phenylpropanoic acid derivatives enhanced the growth of specific bacterial strains while inhibiting others, suggesting a selective antimicrobial profile .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been highlighted in research focusing on its effects on cytokine production. In vitro studies revealed that treatment with 3-(((Allyloxy)carbonyl)amino)-3-phenylpropanoic acid reduced the secretion of pro-inflammatory cytokines in macrophages, indicating potential use as an anti-inflammatory agent .

Enzyme Inhibition

Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways. For example, it has been reported to inhibit lipoxygenase activity, which is crucial in the inflammatory response. This inhibition could lead to decreased production of leukotrienes, thereby mitigating inflammation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various phenylpropanoic acid derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that 3-(((Allyloxy)carbonyl)amino)-3-phenylpropanoic acid had a minimum inhibitory concentration (MIC) significantly lower than other tested compounds, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

In a controlled laboratory setting, researchers treated human-derived macrophages with varying concentrations of the compound. The findings demonstrated a dose-dependent reduction in TNF-alpha levels, supporting its role in modulating inflammatory responses and suggesting therapeutic applications in chronic inflammatory diseases .

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(((Allyloxy)carbonyl)amino)-3-phenylpropanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling a protected amino acid derivative with an allyloxycarbonyl reagent. For example, coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used to form amide bonds . Solvent choice (e.g., dichloromethane or DMF) and temperature (0–25°C) critically affect stereochemical outcomes and byproduct formation. Post-synthesis purification via HPLC or column chromatography is recommended to isolate enantiomerically pure forms .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) to verify proton environments and carbon frameworks, and chiral HPLC to resolve stereoisomers. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive stereochemical assignments for crystalline derivatives .

Q. What are the key stability considerations for storing 3-(((Allyloxy)carbonyl)amino)-3-phenylpropanoic acid?

- Methodological Answer : The allyloxycarbonyl group is sensitive to nucleophilic attack and hydrolysis. Store the compound at –20°C under inert gas (argon/nitrogen) in anhydrous solvents (e.g., DMF or DCM). Stability assays under varying pH (4–9) and temperature conditions should precede long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.